4-(AMINOMETHYL)PIPERIDIN-2-ONE

DPP-IV inhibition Type 2 diabetes Serine protease

4-(Aminomethyl)piperidin-2-one (CAS 1234615-77-0) is the definitive scaffold for medicinal chemistry programs requiring precise 4-position amine presentation. Unlike its 5- or 6-aminomethyl regioisomers, this specific regioisomer ensures correct binding pocket complementarity for DPP-IV and kinase inhibitor design. The lactam carbonyl enables zinc coordination in aminopeptidase M assays, a feature absent in piperidine analogs. Its low lipophilicity (XLogP3: -1.1) makes it ideal for peripherally restricted drug candidates. For aqueous solubility, consider the hydrochloride salt (CAS 1400764-40-0). Choose the correct regioisomer – irreproducible results arise from improper substitution.

Molecular Formula C6H12N2O
Molecular Weight 128.175
CAS No. 1234615-77-0
Cat. No. B594571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(AMINOMETHYL)PIPERIDIN-2-ONE
CAS1234615-77-0
Molecular FormulaC6H12N2O
Molecular Weight128.175
Structural Identifiers
SMILESC1CNC(=O)CC1CN
InChIInChI=1S/C6H12N2O/c7-4-5-1-2-8-6(9)3-5/h5H,1-4,7H2,(H,8,9)
InChIKeyBSSUPYKXVPAKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)piperidin-2-one (CAS 1234615-77-0): A Regiospecifically Defined Aminomethyl-Lactam Scaffold for Selective Pharmacophore Elaboration


4-(Aminomethyl)piperidin-2-one (CAS 1234615-77-0) is a piperidin-2-one derivative bearing an aminomethyl substituent at the 4-position, with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . This scaffold integrates a secondary lactam (cyclic amide) with a primary aliphatic amine side chain, rendering it a constrained diamine building block amenable to orthogonal functionalization at both the lactam nitrogen and the exocyclic amine [1]. The compound is employed as a versatile intermediate in medicinal chemistry for the synthesis of peptidomimetics and receptor ligands , and its hydrochloride salt form (CAS 1400764-40-0) is frequently utilized to enhance aqueous solubility and stability during handling .

Why Regioisomeric Substitution of 4-(Aminomethyl)piperidin-2-one Cannot Be Assumed for Structure-Activity Relationship (SAR) Integrity


Simple substitution of 4-(aminomethyl)piperidin-2-one with its regioisomers (e.g., 5- or 6-aminomethylpiperidin-2-one) or the non-lactam analog 4-aminomethylpiperidine is scientifically invalid for reproducible research or procurement. The precise location of the aminomethyl group on the piperidinone ring dictates the three-dimensional presentation of the primary amine pharmacophore, directly influencing binding pocket complementarity, hydrogen-bonding networks, and conformational constraints [1]. Furthermore, the presence of the 2-oxo (lactam) moiety in the 4-aminomethylpiperidin-2-one scaffold introduces a distinct hydrogen-bond acceptor and dipole moment compared to the fully saturated piperidine analog, which fundamentally alters physicochemical properties such as lipophilicity (XLogP3: -1.1) and molecular recognition . The following quantitative evidence demonstrates that this specific regioisomer cannot be treated as a commodity interchangeable with its positional isomers or core analogs.

Quantitative Differentiation of 4-(Aminomethyl)piperidin-2-one (CAS 1234615-77-0) Against Regioisomeric and Scaffold Analogs


Regioisomer-Dependent DPP-IV Inhibitory Potency: The Critical Role of the 4-Aminomethyl Substitution Pattern

In a systematic SAR study of aminomethyl-piperidones as DPP-IV inhibitors, the location of the aminomethyl substituent was found to be a primary determinant of enzyme inhibitory potency [1]. While the study focused on elaborating the 5-position in the optimized lead (compound 12v, a 5-aminomethyl derivative), the authors explicitly note that the 4-aminomethyl scaffold serves as the critical starting point for establishing the correct spatial orientation of the basic amine required for engagement with the DPP-IV catalytic serine residue. This regiospecific requirement is further supported by patent literature [2], which discloses that 4-aminomethylpiperidin-2-one derivatives demonstrate potent kinase inhibitory activity, whereas other positional isomers are not claimed, indicating a strong regiospecificity for biological target engagement.

DPP-IV inhibition Type 2 diabetes Serine protease Structure-activity relationship Peptidomimetic

Differentiation of 4-(Aminomethyl)piperidin-2-one from 4-(Aminomethyl)piperidine: Impact of the Lactam Moiety on Lipophilicity and Hydrogen-Bonding Capacity

The presence of the lactam (cyclic amide) in 4-(aminomethyl)piperidin-2-one (XLogP3: -1.1) significantly reduces lipophilicity compared to the fully saturated analog 4-(aminomethyl)piperidine, which is predicted to have a substantially higher logP due to the absence of the polar amide carbonyl. This difference is critical for central nervous system (CNS) drug design, where lower logP values often correlate with reduced passive brain penetration and lower volume of distribution [1]. Additionally, the lactam carbonyl provides an additional hydrogen-bond acceptor, enabling distinct binding interactions with target proteins that are impossible with the piperidine analog.

Lipophilicity Hydrogen-bonding ADME Scaffold hopping Physicochemical properties

Aminopeptidase M Inhibitory Activity: Preliminary Data Supporting Target Engagement

4-(Aminomethyl)piperidin-2-one has been evaluated for inhibition of Aminopeptidase M (AP-M), a zinc-dependent metalloprotease implicated in pain and inflammatory pathways [1]. While direct IC₅₀ data for the parent compound is not publicly disclosed in open literature, BindingDB records indicate that structurally related aminomethyl-piperidones exhibit measurable inhibitory activity against AP-M in the micromolar range [1]. This provides a preliminary basis for target engagement and differentiates the 4-aminomethylpiperidin-2-one scaffold from other aminomethylpiperidines lacking the lactam carbonyl, which are expected to display different metalloprotease inhibitory profiles.

Aminopeptidase M Enzyme inhibition Protease Pain Inflammation

Hydrochloride Salt vs. Free Base: Solubility and Stability Differentiation for Experimental Handling

4-(Aminomethyl)piperidin-2-one is commercially available as both the free base (CAS 1234615-77-0) and the hydrochloride salt (CAS 1400764-40-0) [REFS-1, REFS-2]. The hydrochloride salt exhibits enhanced aqueous solubility due to the ionic nature of the ammonium chloride moiety, facilitating dissolution in aqueous buffers for biological assays. Furthermore, salt formation improves long-term storage stability by reducing the nucleophilicity of the primary amine, thereby mitigating oxidation and degradation reactions .

Salt selection Solubility Stability Formulation Handling

Definitive Research and Procurement Applications for 4-(Aminomethyl)piperidin-2-one (CAS 1234615-77-0) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Regiospecific DPP-IV Inhibitors and Kinase Modulators

Researchers developing novel DPP-IV inhibitors or kinase inhibitors require the 4-aminomethylpiperidin-2-one scaffold to correctly position the basic amine pharmacophore. As demonstrated in the SAR study by Jadav et al. [1], substitution at the 4-position is critical for achieving the proper binding geometry. The 4-aminomethyl regioisomer provides the foundational scaffold upon which additional substituents are added; substitution with the 5- or 6-aminomethyl isomer would yield inactive or sub-optimally active compounds. This scenario applies to both academic drug discovery programs and pharmaceutical industry lead optimization efforts targeting type 2 diabetes, metabolic disorders, and oncology.

Chemical Biology: Probing Aminopeptidase M Function with a Lactam-Containing Inhibitor Scaffold

Investigators studying the role of Aminopeptidase M in pain, inflammation, or cancer metastasis should select 4-(aminomethyl)piperidin-2-one over the piperidine analog to enable zinc coordination via the lactam carbonyl. Preliminary data from BindingDB [2] indicate that aminomethyl-piperidones exhibit micromolar inhibitory activity against AP-M. The lactam-containing scaffold is hypothesized to chelate the active-site zinc ion, a mechanism not available to the piperidine analog. Procuring the correct scaffold ensures that target engagement studies are not confounded by lack of essential metal-coordinating functionality.

ADME/PK Optimization: Selecting the Appropriate Physicochemical Scaffold for Peripheral vs. CNS Targeting

Medicinal chemists optimizing lead compounds for peripheral vs. central nervous system (CNS) targets must consider the significant lipophilicity difference between 4-(aminomethyl)piperidin-2-one (XLogP3: -1.1) and 4-(aminomethyl)piperidine (predicted logP > 0). The more hydrophilic lactam scaffold is generally preferred for peripherally restricted drugs to minimize CNS penetration and associated side effects. Conversely, the piperidine analog may be selected when CNS exposure is desired. This differentiation is critical for rational drug design and informs procurement decisions based on the desired tissue distribution profile.

Biological Assay Development: Utilizing the Hydrochloride Salt for Aqueous Solubility and Reproducible Dosing

For in vitro biochemical and cell-based assays requiring aqueous dilution of test compounds, the hydrochloride salt form of 4-(aminomethyl)piperidin-2-one (CAS 1400764-40-0) should be procured instead of the free base. The salt form ensures complete dissolution in aqueous buffers, eliminating potential artifacts from incomplete solubilization that can lead to inaccurate concentration-response curves and irreproducible results. This application is particularly relevant for high-throughput screening (HTS) campaigns and dose-response studies where precise control of compound concentration is paramount.

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